molecular formula C15H13IO3 B1359020 3,4-Dimethoxy-3'-iodobenzophenone CAS No. 951891-92-2

3,4-Dimethoxy-3'-iodobenzophenone

Cat. No. B1359020
CAS RN: 951891-92-2
M. Wt: 368.17 g/mol
InChI Key: JMSBROOMAKIXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-3'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds which can help infer some aspects of the compound . The first paper discusses the use of a 3,4-dimethoxybenzyl group as a protecting group for N-protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives . The second paper details the crystal structure of 3,4-dimethoxybenzoic acid, which shares the dimethoxybenzene moiety with this compound .

Synthesis Analysis

The synthesis of this compound is not explicitly covered in the provided papers. However, the first paper indicates that the 3,4-dimethoxybenzyl group can be introduced to certain compounds and later removed using DDQ . This suggests that similar methods could potentially be applied in the synthesis of this compound, where the dimethoxybenzyl group could serve as a protective group during the synthesis process.

Molecular Structure Analysis

The molecular structure of this compound itself is not analyzed in the papers. However, the crystal structure of 3,4-dimethoxybenzoic acid is provided in the second paper, which includes details such as the space group, cell dimensions, and the formation of hydrogen-bonded dimers . These details give insight into how the dimethoxy groups and the carboxylic acid moiety interact in the solid state, which could be relevant when considering the interactions of the dimethoxy groups in this compound.

Chemical Reactions Analysis

The first paper provides information on the reactivity of the 3,4-dimethoxybenzyl protecting group, specifically its removal using DDQ . This reaction is relevant to the chemical reactivity of the dimethoxybenzene portion of this compound, suggesting that it may also be susceptible to deprotection under similar conditions.

Physical and Chemical Properties Analysis

Neither paper directly discusses the physical and chemical properties of this compound. However, the properties of 3,4-dimethoxybenzoic acid, such as its crystallization behavior and hydrogen bonding, can provide some context for the physical properties of compounds with similar dimethoxybenzene structures . The presence of the iodine atom in this compound would likely influence its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Scientific Research Applications

Chromatographic Analysis

  • High-performance liquid chromatography (HPLC) methods have been developed for the quantitative and qualitative analysis of related compounds, such as 3,4-Dimethoxy-4'-chloro-dibenzophenone. These methods use UV detection and have demonstrated high accuracy and recovery rates, indicating the potential for similar analytical applications for 3,4-Dimethoxy-3'-iodobenzophenone (Li Hong-jin, 2007); (Zhou Qi-fang, 2009).

Synthesis and Optical Studies

  • The compound has been utilized in synthesizing and studying metal complexes. For example, 3,4-dimethoxy benzaldehyde derivatives have been used to synthesize metal complexes with varying geometries and optical properties. This indicates that this compound could be similarly used in the synthesis and study of metal-organic complexes (Athraa H. Mekkey et al., 2020).

Chemical Synthesis and Crystallography

  • In the field of organic synthesis and crystallography, related benzophenone derivatives have been used to synthesize novel organic compounds and for X-ray crystallographic studies. These applications suggest the potential of this compound in advancing our understanding of organic compound synthesis and structure (J. Ahad et al., 1980); (Daichi Hijikata et al., 2010).

Mesomorphic Properties

  • Some derivatives of benzophenone, such as tetraphenylethenes, have been investigated for their mesomorphic properties, hinting at the possibility of this compound being similarly studied for its potential applications in material science (A. Schultz et al., 2001).

Photochemical Studies

  • Photochemical studies involving similar compounds like thiobenzophenone derivatives highlight the potential of this compound in understanding photochemical reactions and the stability of transient free radicals (N. Kito & A. Ohno, 1973).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSBROOMAKIXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258278
Record name (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-92-2
Record name (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.